molecular formula C10H13Cl2N B3058607 Benzenemethanamine, 3,4-dichloro-N-propyl- CAS No. 90390-20-8

Benzenemethanamine, 3,4-dichloro-N-propyl-

Cat. No. B3058607
CAS RN: 90390-20-8
M. Wt: 218.12 g/mol
InChI Key: HFUMKYDRGJLTFH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula for Benzenemethanamine, 3,4-dichloro-N-propyl- is C10H14Cl3N . It has a complexity of 141, a rotatable bond count of 4, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 1 .


Physical And Chemical Properties Analysis

The exact mass of Benzenemethanamine, 3,4-dichloro-N-propyl- is 253.019183 and its mono-isotopic mass is also 253.019183 . It has a topological polar surface area of 12 and a heavy atom count of 14 .

Scientific Research Applications

Anticonvulsant Agents

Benzenemethanamine derivatives have been investigated for their potential as anticonvulsant agents. A study synthesized novel Schiff bases of 3-aminomethyl pyridine and tested them for anticonvulsant activity, finding several compounds exhibiting seizure protection after intraperitoneal administration. These findings suggest a promising avenue for the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).

Europium Complex Sensing

Another application is in the development of a europium(Ⅲ) complex, which includes N-propyl-4-[2,2′:6′,2″-terpyridin]-4′-yl-Benzenemethanamine. This complex's absorption and emission spectrum was investigated upon protonation, highlighting its potential use in chemical sensing and photonic applications (Qian-yong, 2011).

Synthesis of Complex Organic Molecules

The compound has been utilized in the synthesis of complex organic molecules such as (±)-Glaucine and (±)-Neospirodienone. This involved a one-pot Bischler-Napieralski reaction and oxidative coupling, demonstrating the versatility of this compound in organic synthesis (Huang et al., 2004).

Antidepressant Effect Testing

Benzenemethanamine derivatives have also been synthesized and tested for potential antidepressant effects in mice. This research contributes to the ongoing search for new antidepressant drugs (Karama et al., 2016).

Luminescent Iridium(III) Complexes

In the field of luminescent materials, 3,4-dichloro-N-propyl benzenemethanamine derivatives have been used in the synthesis of luminescent iridium(III) complexes. These complexes have potential applications in organic light-emitting devices, highlighting the compound's role in advanced material science (Brulatti et al., 2012).

Fire-Resistant Materials

The compound has also been used in the synthesis of benzoxazine monomers and polymers for developing fire-resistant materials. This application underscores the compound's significance in material science and safety engineering (Petrakova et al., 2020).

Safety and Hazards

Benzenemethanamine,3,4-dichloro-N-propyl- has a CAS number of 90390-20-8 . The safety data sheet (SDS) includes hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N/c1-2-5-13-7-8-3-4-9(11)10(12)6-8/h3-4,6,13H,2,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUMKYDRGJLTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30920409
Record name N-[(3,4-Dichlorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90390-20-8
Record name Benzenemethanamine, 3,4-dichloro-N-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390208
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[(3,4-Dichlorophenyl)methyl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30920409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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